molecular formula C12H12O3 B081532 Ethyl 2-oxo-1-indanecarboxylate CAS No. 14397-64-9

Ethyl 2-oxo-1-indanecarboxylate

Cat. No.: B081532
CAS No.: 14397-64-9
M. Wt: 204.22 g/mol
InChI Key: JPHAXHCYCMPVSY-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-1-indanecarboxylate is an organic compound with the molecular formula C12H12O3. It is a derivative of indanone and is characterized by the presence of an ethyl ester group and a keto group on the indane ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-oxo-1-indanecarboxylate can be synthesized through various methods. One common approach involves the condensation of ethyl acetoacetate with phthalic anhydride, followed by cyclization and subsequent esterification. The reaction typically requires acidic or basic catalysts and is conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-1-indanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The keto group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The keto group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amides or different esters.

Scientific Research Applications

Ethyl 2-oxo-1-indanecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-1-indanecarboxylate involves its interaction with specific molecular targets. The keto group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Ethyl 2-oxo-1-indanecarboxylate can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-oxo-1-pyrrolidineacetate: Contains a pyrrolidine ring instead of an indane ring.

    1-Oxo-indan-2-carboxylic acid methyl ester: Similar structure but with a carboxylic acid group instead of an ester group.

These compounds share similar reactivity and applications but differ in their specific chemical properties and biological activities.

Biological Activity

Ethyl 2-oxo-1-indanecarboxylate (also referred to as ethyl indan-2-one-1-carboxylate) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological effects, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its indane structure, which contributes to its reactivity and biological properties. The compound can be synthesized through various methods, including microwave-assisted techniques that enhance yield and reduce reaction times. For instance, one study reported a synthesis route that achieved a yield of 93% using microwave radiation compared to traditional methods .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research indicates that derivatives of this compound have been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The mechanism of action often involves disruption of bacterial cell walls or interference with metabolic pathways.

Antitumor Properties

Several studies have explored the antitumor potential of this compound. For example, it has been shown to inhibit the proliferation of cancer cell lines in vitro, with mechanisms involving apoptosis induction and cell cycle arrest at specific phases. The compound's ability to modulate signaling pathways associated with cancer progression makes it a candidate for further development in oncology .

Enantioselective Synthesis

The compound has also been utilized in asymmetric synthesis reactions, where it serves as a substrate for the production of enantiomerically enriched alcohols. Research indicates that varying reaction conditions can significantly affect the enantioselectivity, thus impacting the biological activity of the resulting products .

Case Study 1: Antimicrobial Testing

In a study assessing the antimicrobial efficacy of this compound derivatives, compounds were tested against both Gram-positive and Gram-negative bacteria. Results demonstrated effective inhibition zones comparable to standard antibiotics such as penicillin, indicating potential for therapeutic applications in treating bacterial infections.

Case Study 2: Antitumor Activity

A series of experiments evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and colon cancer cells. The results showed a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency. Mechanistic studies revealed that the compound induced apoptosis via mitochondrial pathways .

Research Findings

Study Biological Activity Findings
Study 1AntimicrobialEffective against Gram-positive and Gram-negative bacteria; comparable to penicillin .
Study 2AntitumorInduced apoptosis in breast and colon cancer cells; IC50 values indicated significant cytotoxicity .
Study 3Enantioselective SynthesisAchieved moderate-to-excellent yields with varying enantiomeric excess; highlights importance in drug development .

Properties

IUPAC Name

ethyl 2-oxo-1,3-dihydroindene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-2-15-12(14)11-9-6-4-3-5-8(9)7-10(11)13/h3-6,11H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHAXHCYCMPVSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)CC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred mixture of sodium hydride (126 g. of a 57% suspension in nujol), 2000 ml. of benzene and 2 ml. of ethanol heated at its reflux temperature under dry nitrogen is added dropwise the diethyl ester of o-phenylene-diacetic acid (335.6 g.) in 700 ml. of benzene. The mixture is refluxed 1.5 hours, poured into water and extracted with ether. The ether extracts are dried and concentrated to give an oil which is crystallized from ethanol-water to give 220 g. of the title product with m.p. 58°-61°.
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